Boiling Point Elevation and Thermal Stability
The target compound exhibits a predicted boiling point of 436.4 ± 45.0 °C at 760 mmHg, compared with 404.9 ± 34.0 °C for the 2-unsubstituted (2-H) analog (CAS 1515186-97-6), representing an elevation of approximately 31.5 °C. This difference is attributable to the increased molecular weight and the additional dipole–dipole interactions introduced by the 2-ethoxy group. The higher boiling point suggests greater thermal tolerance during high-temperature reactions (e.g., amidation, Suzuki coupling) and reduced volatility losses during solvent evaporation, which is relevant for process-scale synthesis.
Δ +31.5 °C
| Evidence Dimension | Predicted boiling point at 760 mmHg |
|---|---|
| Target Compound Data | 436.4 ± 45.0 °C |
| Comparator Or Baseline | 2-Unsubstituted analog (CAS 1515186-97-6): 404.9 ± 34.0 °C |
| Quantified Difference | Δ ≈ +31.5 °C (target higher) |
| Conditions | Predicted boiling point (ACD/Labs or similar software); 760 mmHg |
Why This Matters
Higher boiling point enables broader thermal processing windows and reduces compound loss during high-temperature synthetic steps, directly impacting yield and purity in scaled reactions.
